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Compound of Interest

Compound Name: HAC-Y6

cat. No.: B612146

An In-depth Technical Guide to the Electronic and Optical Properties of the Y6 Acceptor

Introduction

In the field of organic photovoltaics (OPVs), the development of novel materials is paramount
to enhancing power conversion efficiencies (PCEs) and enabling widespread adoption. The
non-fullerene acceptor (NFA) Y6, also known as BTP-4F, represents a landmark achievement
in this pursuit.[1][2] Since its emergence, Y6 and its derivatives have propelled single-junction
OPV efficiencies to unprecedented levels, exceeding 18%.[3][4] This is largely attributed to its
unique electronic and optical properties, which overcome many limitations of traditional
fullerene-based acceptors.[1]

Y6 possesses a distinct A-DA'D-A (Acceptor-Donor-Acceptor’-Donor-Acceptor) molecular
architecture, featuring a fused-ring, electron-deficient core. This structure facilitates strong light
absorption in the near-infrared (NIR) region, tunable energy levels for optimal device
performance, and high charge carrier mobility. This guide provides a comprehensive technical
overview of the core electronic and optical properties of the Y6 acceptor, details the
experimental protocols used for its characterization, and illustrates the fundamental processes
governing its function in photovoltaic devices.

Molecular Structure of Y6

The remarkable properties of Y6 stem from its sophisticated molecular design. It is a highly
conjugated, electron-deficient organic semiconductor with an A-DA'D-A configuration.
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Chemical Identity: Y6 is chemically named 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-
diundecyl-12,13-dihydro-thiadiazolo[3,4-e]thieno[2",3":4',5]thieno[2',3":4,5]pyrrolo[3,2-
g]thieno[2',3":4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-
indene-2,1-diylidene))dimalononitrile, with the chemical formula Cs2HseFaNsO2Ss.

Core Structure (DA'D): The central core is a ladder-type, fused-ring system based on
dithienothiophen[3,2-b]pyrrolobenzothiadiazole. This core features an electron-deficient
benzothiadiazole (BT) unit (the A’ component) fused with electron-rich thiophene and N-alkyl
pyrrole units (the D components). This design preserves conjugation while tuning the
molecule's electron affinity.

End Groups (A): The molecule is terminated by two electron-deficient 2-(5,6-difluoro-3-oxo-
2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) units. These strong electron-withdrawing
groups enhance optical absorption and promote the intermolecular interactions necessary for
efficient charge transport.

Side Chains: Y6 is functionalized with long, branched alkyl side chains. These chains are
crucial for ensuring good solubility in common organic solvents, which is essential for
solution-based device fabrication, and for influencing the molecular packing in the solid state.

Electronic Properties

The electronic properties of Y6 are fundamental to its performance as an acceptor in organic
solar cells. The energy levels of its frontier molecular orbitals (HOMO and LUMO) and its ability
to transport electrons are key determinants of device efficiency.

Property Value Unit
Highest Occupied Molecular

, -5.65 eV
Orbital (HOMO)
Lowest Unoccupied Molecular

_ -4.10 eV
Orbital (LUMO)
Electrochemical Bandgap 1.55 eV
Electron Mobility (pe) 10-4-3 cm?/Vs
Hole Mobility (uh) ~1.8x 104 cm/Vs
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The LUMO energy level of -4.10 eV is well-positioned to accept electrons from a wide range of
common polymer donors, such as PM6. The relatively high HOMO level of -5.65 eV contributes
to a narrow bandgap, which is essential for its near-infrared absorption. Y6 exhibits excellent
electron mobility, with reported values spanning several orders of magnitude depending on the
measurement technique and film processing conditions. Some studies have reported
exceptionally high electron mobilities of over 2.4 cm2 V~1 s~1, |t also demonstrates ambipolar
behavior, with the ability to transport holes, although it functions primarily as an n-type
semiconductor in OPVs.

Optical Properties

A defining feature of Y6 is its strong and broad absorption spectrum that extends into the near-
infrared region, allowing Y6-based solar cells to harvest a larger portion of the solar spectrum
compared to devices using many other acceptors.

Property Value Unit
Absorption Maximum (in
) ~730 nm

Chloroform Solution)
Absorption Maximum (in Thin

) ~810 nm
Film)
Absorption Onset (in Thin Film)  ~930 - 1100 nm
Optical Bandgap (EQ) ~1.33 eV
Molar Extinction Coefficient (g) ~1x10° M-icm1

In dilute solutions, Y6 shows a primary absorption peak around 730 nm. When cast into a thin
film, strong intermolecular interactions and molecular aggregation cause a significant red-shift
in the absorption maximum to approximately 810 nm. This aggregation is crucial for efficient
charge transport in the solid state. The absorption profile of Y6 is highly complementary to that
of donor polymers like PM6, which typically absorb in the visible region (400-600 nm), enabling
the blended active layer to utilize a wide range of solar photons.

Device Physics: Charge Generation and Transport
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The high efficiency of Y6-based solar cells is a direct result of an efficient multi-step process
that converts photons into electrical current. This workflow involves the creation of excitons,
their separation into free charges at the donor-acceptor interface, and the subsequent transport
of these charges to the electrodes.
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Workflow of charge generation and transport in a Y6-based bulk heterojunction solar cell.
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The process begins with the absorption of a photon by either the donor or Y6, creating a bound
electron-hole pair known as an exciton. This exciton diffuses to the interface between the donor
and acceptor domains. At the interface, the exciton dissociates: the electron is transferred to
the LUMO of Y6, and the hole remains on the HOMO of the donor, forming an interfacial
charge-transfer (CT) state. Finally, these charges separate and are transported through the
percolating pathways of the acceptor (for electrons) and donor (for holes) materials to be
collected at the cathode and anode, respectively.

Experimental Characterization Protocols

A suite of experimental techniques is employed to determine the electronic and optical
properties of Y6 and to fabricate and test photovoltaic devices.
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Typical experimental workflow for the characterization of a non-fullerene acceptor.

A. UV-Visible (UV-Vis) Spectroscopy

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b612146?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Objective: To determine the light absorption properties, including the absorption range and
optical bandgap.

o Methodology:

o Solution State: A dilute solution of Y6 is prepared in a suitable solvent (e.g., chloroform,
chlorobenzene) at a known concentration (e.g., 10~> M). The solution is placed in a quartz
cuvette.

o Thin Film State: A thin film of Y6 is deposited onto a transparent substrate (e.g., quartz
glass) using a technique like spin-coating.

o Measurement: The absorbance or transmittance of the sample is measured over a range
of wavelengths (typically 300-1200 nm) using a spectrophotometer.

o Analysis: The optical bandgap (Eg) is estimated from the onset of absorption (Aonset) in
the thin film spectrum using the equation Eg = 1240 / Aonset.

B. Cyclic Voltammetry (CV)

e Objective: To determine the electrochemical properties, from which the HOMO and LUMO
energy levels are estimated.

o Methodology:

o Setup: A three-electrode electrochemical cell is used, consisting of a working electrode
(e.q., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter
electrode (e.g., platinum wire).

o Sample Preparation: A thin film of Y6 is drop-cast or spin-coated onto the working
electrode. The measurement is conducted in a solution containing an inert electrolyte
(e.g., tetrabutylammonium hexafluorophosphate, TBAPFs) in an anhydrous, deoxygenated
solvent (e.g., acetonitrile).

o Measurement: The potential of the working electrode is swept linearly with time, and the
resulting current is measured. The potential is scanned to observe both the oxidation (for
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HOMO) and reduction (for LUMO) processes. A ferrocene/ferrocenium (Fc/Fc*) redox
couple is typically used as an internal or external standard for calibration.

o Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of
the first oxidation (Eox) and reduction (Ered) peaks, respectively, relative to the vacuum
level, using empirical formulas referenced to the ferrocene standard.

C. Charge Carrier Mobility Measurements
o Objective: To quantify the efficiency of charge transport through the material.
» Methodology (Space-Charge Limited Current - SCLC):

o Device Fabrication: An electron-only device is fabricated with a structure of
ITO/ZnO/Y6/Cal/Al. The ZnO and Ca layers act as electron-selective contacts.

o Measurement: A voltage is applied across the device, and the resulting current density (J)

is measured.

o Analysis: The current density-voltage (J-V) curve is plotted. In the SCLC regime, the
current follows the Mott-Gurney law, J « V2, The electron mobility (ue) is extracted by
fitting the J-V data in the SCLC region to the equation: J = (9/8)eoeru(V2/L3), where €o is the
vacuum permittivity, €r is the dielectric constant of the material, V is the voltage, and L is
the thickness of the active layer.

Conclusion

The Y6 acceptor has fundamentally altered the landscape of organic photovoltaics. Its
meticulously engineered A-DA'D-A structure provides an exceptional combination of strong
near-infrared absorption, optimal energy levels, and high electron mobility. These
characteristics collectively minimize voltage losses and maximize current generation, leading to
state-of-the-art power conversion efficiencies. The comprehensive understanding of its
properties, facilitated by the experimental protocols detailed herein, continues to guide the
rational design of next-generation acceptor materials, pushing the boundaries of organic solar
cell performance and bringing the technology closer to commercial viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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